6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Description
“6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one” is a chemical compound. It is a derivative of 3,5-diphenylcyclohex-2-en-1-one . The compound is used as a building block in the synthesis of various organic and heterocyclic biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves reactions with several chemical reagents. The starting material, 3,5-diphenylcyclohex-2-en-1-one, is synthesized with a fairly high yield according to a reported method . This compound is then treated with different hydrazides, including isonicotinohydrazide, carbohydrazide, 2-cyanoacetohydrazide, and 4-aminobenzohydrazide, to provide a series of new N-condensation products .Molecular Structure Analysis
The structures of the synthesized compounds were deduced from spectroscopic data . For example, the IR spectrum of isonicotinohydrazone demonstrated the bands at 3341 (NH) and 1670 (C=O) cm –1 .Chemical Reactions Analysis
The compound undergoes various reactions to form novel cyclohexenone derivatives incorporating azo, triazene, and tetraazene moieties . These reactions include diazo-coupling reactions using 3,5-diphenylcyclohex-2-en-1-one and a hydrazone derivative as versatile scaffolds .Future Directions
properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3S/c1-18-12-14-22(15-13-18)29(27,28)25-23(20-10-6-3-7-11-20)16-21(17-24(25)26)19-8-4-2-5-9-19/h2-15,17,23,25H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGGIRVHRTKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C(CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413021 | |
Record name | 6-(4-methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one | |
CAS RN |
7230-53-7 | |
Record name | 6-(4-methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.